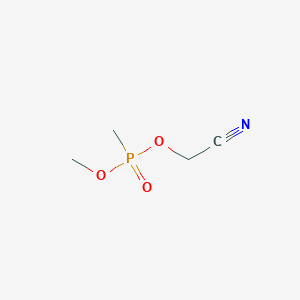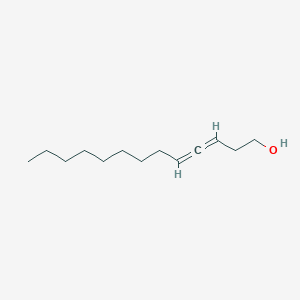![molecular formula C12H15NO B14608609 Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- CAS No. 58907-90-7](/img/structure/B14608609.png)
Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of pyrrolo[2,1-b]oxazoles, which are known for their significant biological activity and potential as synthetic intermediates . The unique structure of pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- makes it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-b]oxazole derivatives can be synthesized starting from various substrates and substituted 2-aminoethanols under a range of conditions. One common method involves tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles in 42–44% yields . Another method involves the 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones to azomethine ylides generated in situ by the condensation of L-proline and arylcarbaldehydes .
Industrial Production Methods: Industrial production methods for pyrrolo[2,1-b]oxazole derivatives often involve the use of catalysts and microwave activation to enhance reaction efficiency and selectivity. These methods provide good regio- and stereoselectivity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolo[2,1-b]oxazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve specific solvents and temperature controls to ensure optimal yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, this compound is used in the development of new chromatographic stationary phases for the separation of racemic mixtures .
Wirkmechanismus
The mechanism of action of pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. Studies have shown that similar compounds can arrest cells in the G2/M phase and induce apoptosis through the mitochondrial pathway . The compound’s ability to inhibit tubulin polymerization and bind to the colchicine site suggests its potential as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- include other pyrrolo[2,1-b]oxazole derivatives, pyrrolopyrazine derivatives, and oxazole derivatives . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl- apart is its specific substitution pattern and the resulting biological activity. The presence of the hexahydro-2-phenyl- group enhances its stability and selectivity in various reactions, making it a unique and valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
58907-90-7 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-phenyl-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H15NO/c1-2-5-10(6-3-1)11-9-13-8-4-7-12(13)14-11/h1-3,5-6,11-12H,4,7-9H2 |
InChI-Schlüssel |
JMYXFIJVRSRRLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2N(C1)CC(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)

![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)


![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14608572.png)




![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
